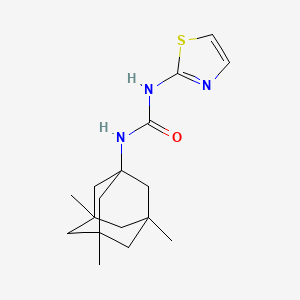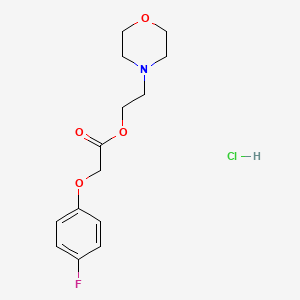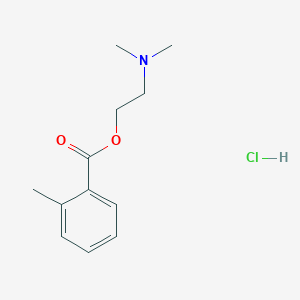![molecular formula C23H28N2O2 B4023565 4-({[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023565.png)
4-({[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline
Description
The compound of interest belongs to a class of organic molecules that have been extensively studied for their unique chemical structures and potential applications in various fields, including material science and medicinal chemistry. Its synthesis and analysis contribute to our understanding of asymmetric units, intermolecular interactions, and the potential for creating advanced materials or therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of Schiff bases, leading to molecules with intricate molecular structures. For instance, Ajibade and Andrew (2021) reported the synthesis of compounds via a Schiff bases reduction route, highlighting the structural complexity and the formation of intermolecular hydrogen bonding which is crucial for stabilizing the molecular structure (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of compounds synthesized through the Schiff base reduction route exhibits significant stability due to secondary intermolecular interactions. These interactions include hydrogen bonding, which plays a critical role in the overall stability and arrangement of the molecules in the crystal lattice (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Aminophosphonic compounds, including those with a 2-furyl moiety, have been studied for their cytotoxic activities, demonstrating the potential of these compounds in inducing apoptosis in cancer cell lines. This illustrates the biological relevance and chemical reactivity of compounds with similar structural frameworks (Klimczak et al., 2015).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structures and intermolecular interactions. The detailed structural analysis provides insights into their orthorhombic and monoclinic crystal systems, showcasing the importance of hydrogen bonding in determining the physical properties (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's specific functional groups and molecular arrangement. The study by Klimczak et al. (2015) on aminophosphonic compounds highlights the complex interplay between structure and function, providing a basis for understanding the chemical properties of similar compounds (Klimczak et al., 2015).
properties
IUPAC Name |
4-[[[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-25(2)19-12-10-18(11-13-19)17-24-15-14-21(23-9-6-16-27-23)20-7-4-5-8-22(20)26-3/h4-13,16,21,24H,14-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUVWKNEQGXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC(C2=CC=CC=C2OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B4023503.png)

![N-(4-{[2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)hexopyranosyl]oxy}phenyl)acetamide](/img/structure/B4023517.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4023535.png)
![10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023542.png)


![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4023567.png)

![N-cyclohexyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023573.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023578.png)
![ethyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4023586.png)
